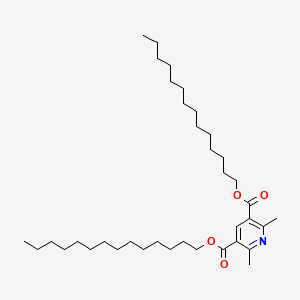![molecular formula C18H11BrCl2N4O4S B11547376 (2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichloro-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547376.png)
(2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichloro-5-nitrobenzylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichloro-5-nitrobenzylidene)-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the condensation of a thiosemicarbazide with an aldehyde or ketone. For this specific compound, the synthesis might involve the following steps:
Condensation Reaction: The reaction between 3-bromo-4-methoxybenzaldehyde and thiosemicarbazide to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with 2,4-dichloro-5-nitrobenzaldehyde to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds would involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiazolidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, derivatives of thiazolidinones are explored for their potential as therapeutic agents.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for thiazolidinones often involves interaction with specific enzymes or receptors in biological systems. The molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one
- (2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichloro-5-methylbenzylidene)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of the compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C18H11BrCl2N4O4S |
|---|---|
Molecular Weight |
530.2 g/mol |
IUPAC Name |
(2E,5E)-2-[(E)-(3-bromo-4-methoxyphenyl)methylidenehydrazinylidene]-5-[(2,4-dichloro-5-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H11BrCl2N4O4S/c1-29-15-3-2-9(4-11(15)19)8-22-24-18-23-17(26)16(30-18)6-10-5-14(25(27)28)13(21)7-12(10)20/h2-8H,1H3,(H,23,24,26)/b16-6+,22-8+ |
InChI Key |
DWWXBSYDDNISCB-CZQMKQKNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C/2\NC(=O)/C(=C\C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])/S2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole](/img/structure/B11547294.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B11547296.png)
![2-methoxy-3-nitro-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11547298.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate](/img/structure/B11547300.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11547308.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11547309.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547324.png)

![N'-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547334.png)
![(4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11547335.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11547340.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11547356.png)
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547367.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11547370.png)
